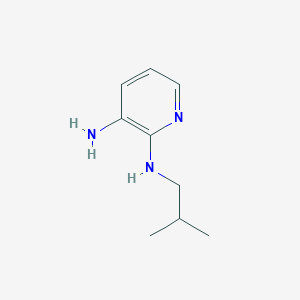

N2-Isobutyl-2,3-pyridinediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2-methylpropyl)pyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBOFJASPFHCRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Hypothesized Mechanism of Action of N2-Isobutyl-2,3-pyridinediamine as a Potassium Channel Opener

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document presents a detailed technical guide on the hypothesized mechanism of action for N2-Isobutyl-2,3-pyridinediamine, a novel chemical entity. In the absence of direct published data for this specific molecule, this guide synthesizes information from structurally related compounds, particularly those in the class of potassium channel openers. We postulate that this compound functions as an activator of ATP-sensitive potassium (K-ATP) channels. This hypothesis is based on the established pharmacology of other pyridyl derivatives, such as Pinacidil, which are known to target these channels to induce vasodilation and other cellular effects.[1][2][3]

This guide is structured to provide a robust framework for investigating this hypothesis. It covers the foundational pharmacology of K-ATP channels, the postulated molecular interactions of this compound, and the downstream cellular and physiological consequences. Crucially, it provides detailed, field-proven experimental protocols that form a self-validating workflow to systematically test the proposed mechanism, from target engagement to functional cellular outcomes. Our objective is to equip research and development teams with the scientific rationale and practical methodologies required to elucidate the pharmacological profile of this promising compound.

Introduction: The Scientific Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse mechanisms.[4][5][6] The compound this compound features this core, substituted with a diamine and an isobutyl group. While direct literature is unavailable, its structure bears resemblance to compounds known to modulate ion channels. Specifically, the pyridyl moiety is a key feature in certain classes of potassium channel openers.[3][7][8]

Potassium channel openers are a class of drugs that activate potassium channels, leading to membrane hyperpolarization and reduced cellular excitability.[2][9] One of the most well-studied targets for this class is the ATP-sensitive potassium (K-ATP) channel.[10][11] Drugs like Pinacidil, a cyanoguanidine derivative containing a pyridine ring, act as potent K-ATP channel openers, resulting in vasodilation, making them effective antihypertensive agents.[1][10]

Based on this precedent, we hypothesize that This compound acts as an ATP-sensitive potassium (K-ATP) channel opener. This guide will explore the intricacies of this proposed mechanism and provide a comprehensive roadmap for its experimental validation.

The Hypothesized Molecular Mechanism of Action

We propose that this compound directly interacts with the K-ATP channel complex, stabilizing its open conformation.

The Target: ATP-Sensitive Potassium (K-ATP) Channels

K-ATP channels are hetero-octameric protein complexes that couple the metabolic state of a cell (as reflected by intracellular ATP/ADP levels) to its electrical excitability. They are found in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and vascular smooth muscle.[2][10] The channel's primary function is to open when intracellular ATP levels fall, leading to an efflux of K+ ions. This hyperpolarizes the cell membrane, making it less likely to depolarize, thus inhibiting processes like insulin secretion or muscle contraction.

Postulated Interaction and Downstream Signaling

The proposed mechanism involves the following steps:

-

Binding: this compound is hypothesized to bind to a specific site on the K-ATP channel complex. For many openers, this interaction is with the sulfonylurea receptor (SUR) subunit.

-

Conformational Change: This binding event induces a conformational change that increases the channel's open probability, even in the presence of inhibitory concentrations of ATP.[12]

-

Potassium Efflux & Hyperpolarization: The opening of the channel allows K+ ions to flow out of the cell, down their electrochemical gradient.

-

Cellular Response: The resulting membrane hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium influx. In vascular smooth muscle, this leads to relaxation and vasodilation.[2]

The following diagram illustrates this proposed signaling pathway.

Caption: Hypothesized signaling pathway for this compound.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-stage validation process is required. This process is designed as a self-validating system where each stage provides the foundation for the next.

Stage 1: Electrophysiological Confirmation

The primary and most direct method to confirm K-ATP channel opening is patch-clamp electrophysiology.

Objective: To determine if this compound directly activates K-ATP channel currents in isolated cells.

Protocol: Whole-Cell Patch-Clamp Assay

-

Cell Preparation: Use a cell line endogenously expressing K-ATP channels (e.g., rabbit cardiomyocytes or a stable HEK-293 cell line expressing the channel subunits). Isolate single cells and maintain in an appropriate external solution.

-

Pipette & Solutions: Prepare borosilicate glass pipettes with a resistance of 2-4 MΩ. The internal pipette solution should contain a low concentration of ATP (e.g., 0.1 mM) to allow for basal channel activity, while the external solution is a standard physiological saline.

-

Giga-seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, allowing electrical access to the entire cell (whole-cell configuration).

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Baseline Recording: Record baseline whole-cell currents. A small outward current may be visible due to basal K-ATP activity.

-

Compound Application: Perfuse the cell with the external solution containing this compound at various concentrations (e.g., 100 nM to 100 µM). A positive response is a significant increase in outward current.

-

Inhibitor Confirmation: After observing a response, co-apply a known K-ATP channel blocker, such as Glibenclamide (10 µM).[2][11] A true K-ATP opener's effect will be reversed or significantly attenuated by the blocker.

-

Data Analysis: Plot the current increase against the compound concentration to generate a dose-response curve and determine the EC50 value.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Stage 2: Functional Cellular Assays

If electrophysiology confirms channel opening, the next step is to measure the downstream physiological consequence in a relevant tissue model. For a vasodilator, an ex vivo artery tension assay is ideal.

Objective: To determine if this compound induces relaxation in pre-constricted arterial rings.

Protocol: Wire Myography for Vasodilation

-

Tissue Dissection: Humanely euthanize a laboratory animal (e.g., Wistar rat) and dissect the thoracic aorta or mesenteric arteries in cold, oxygenated Krebs-Henseleit buffer.

-

Ring Preparation: Cut the artery into small rings (approx. 2 mm in length) and mount them on two stainless steel wires in an organ bath chamber of a wire myograph.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension, continuously bubbled with 95% O2 / 5% CO2 at 37°C.

-

Viability Check: Test tissue viability by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

-

Pre-constriction: After washout, induce a sub-maximal, stable contraction using a vasoconstrictor like Phenylephrine (1 µM).

-

Cumulative Dosing: Once the contraction plateaus, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., 1 nM to 100 µM).

-

Tension Recording: Record the isometric tension continuously. Relaxation is measured as the percentage decrease from the pre-constricted tension.

-

Data Analysis: Plot the percentage relaxation against the log concentration of the compound to determine the EC50 for vasodilation.

Quantitative Data Summary

The data from these experiments should be meticulously recorded and summarized.

| Parameter | Experiment | Expected Outcome | Key Metric |

| Channel Activation | Whole-Cell Patch-Clamp | Increased outward K+ current | EC50 (Concentration) |

| Mechanism Confirmation | Patch-Clamp with Blocker | Reversal of current by Glibenclamide | % Inhibition |

| Functional Effect | Wire Myography | Relaxation of pre-constricted arteries | EC50 (Concentration) |

| Potency Comparison | All Experiments | Compare EC50 values to a reference compound (e.g., Pinacidil) | Relative Potency |

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to characterizing the mechanism of action of this compound. By postulating its function as a K-ATP channel opener based on structural chemical biology, we have established a clear path for experimental validation. The successful execution of the described electrophysiological and functional assays will not only confirm or refute the primary hypothesis but also provide critical quantitative data on the compound's potency and efficacy.

Future work would involve expanding this characterization to include selectivity profiling against other ion channels, in vivo efficacy studies in animal models of hypertension, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling. This foundational mechanistic work is the essential first step in progressing this compound through the drug development pipeline.

References

-

Gribble, F. M., & Reimann, F. (2003). Sulphonylurea receptors and K-ATP channels. Diabetologia. Available at: [Link]

-

PubChem. (n.d.). Pinacidil. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Ashcroft, F. M. (2005). ATP-sensitive potassium channelopathies: a model for genotype-phenotype correlations. Journal of the Royal Society Interface. Available at: [Link]

-

Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin. Retrieved from [Link][4]

-

Karakucuk, I., & Kuda, A. (2001). Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides. General Physiology and Biophysics. Retrieved from [Link][10]

-

Armstrong, M., & Gurney, A. (1997). Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes. Journal of Molecular and Cellular Cardiology. Retrieved from [Link][11]

-

Gunasekaran, V., Anbalagan, N., & Narendar, P. (2002). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Biological & Pharmaceutical Bulletin. Retrieved from [Link][5]

-

Quast, U. (1992). Pharmacology of the potassium channel openers. Fundam Clin Pharmacol. Retrieved from [Link][2]

-

Nakaya, Y., & Tohse, N. (1995). Multiple actions of pinacidil on adenosine triphosphate-sensitive potassium channels in guinea-pig ventricular myocytes. British Journal of Pharmacology. Retrieved from [Link][12]

-

ResearchGate. (2022). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from [Link][6]

-

Ohta, M., Tsuru, H., & Shirasaki, Y. (1993). Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link][3]

-

Amstrong, M., & Gurney, A. (1997). Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes. Journal of Molecular and Cellular Cardiology. Available at: [Link]

-

Amato, M., & Man, H. (2011). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. ACS Medicinal Chemistry Letters. Retrieved from [Link][7][8]

Sources

- 1. Pinacidil | C13H21N5O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pinacidil | Potassium Channel Activator | StressMarq Biosciences Inc. [stressmarq.com]

- 10. Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple actions of pinacidil on adenosine triphosphate-sensitive potassium channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Minoxidil as a Potassium Channel Opener: An In-depth Technical Guide for Cellular Research

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of minoxidil as a potassium channel opener in cell culture systems. It moves beyond standard protocols to deliver field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible research framework.

Executive Summary: The Significance of Minoxidil in Cellular Electrophysiology

Minoxidil, widely recognized for its clinical applications in treating hypertension and androgenetic alopecia, serves as a powerful pharmacological tool in the laboratory for investigating the role of ATP-sensitive potassium (K-ATP) channels in cellular physiology.[1][2][3] Its action as a K-ATP channel opener allows for the modulation of cell membrane potential, impacting a wide array of cellular processes.[1][4][5] Understanding its mechanism and applying it correctly in cell culture is paramount for generating reliable and translatable data. This guide elucidates the core principles of minoxidil's action, provides detailed methodologies for its use, and outlines assays to quantify its effects, thereby empowering researchers to confidently integrate this compound into their experimental designs.

The Core Mechanism: From Prodrug to Potent Channel Activator

A critical and often overlooked aspect of working with minoxidil in vitro is its nature as a prodrug.[6] Minoxidil itself is not the primary active agent. Instead, it requires bioactivation into its sulfated metabolite, minoxidil sulfate , to exert its pharmacological effects.[6][7][][9][10] This conversion is catalyzed by the sulfotransferase enzyme, predominantly SULT1A1, which is present in varying levels across different tissues and cell types, including liver and hair follicles.[6][9][11][12]

-

Causality in Experimental Design: The expression level of SULT1A1 in the chosen cell line is a crucial determinant of responsiveness to minoxidil. Cells with low or absent sulfotransferase activity will exhibit a diminished or non-existent response to minoxidil, but may respond robustly to direct application of minoxidil sulfate.[7] Therefore, initial characterization of SULT1A1 expression or the use of minoxidil sulfate directly is a cornerstone of a self-validating experimental system. Minoxidil sulfate is reported to be up to 14 times more potent than its precursor in stimulating cultured follicles.[7]

Minoxidil sulfate acts as a selective opener of ATP-sensitive potassium (K-ATP) channels.[4][] These channels are hetero-octameric complexes composed of pore-forming inward rectifier potassium channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SUR) subunits.[13] K-ATP channels are found in various cell membranes, including the plasma membrane (sarcK-ATP) and the inner mitochondrial membrane (mitoK-ATP).[14][15]

The opening of these channels increases potassium efflux, leading to hyperpolarization of the cell membrane.[1][4] This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium influx. This mechanism is central to its vasodilatory effects in smooth muscle cells.[1]

Caption: Bioactivation and primary mechanism of minoxidil.

Experimental Design & Protocols

Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the research question and the endogenous expression of K-ATP channel subunits (Kir6.x and SURx) and the SULT1A1 enzyme.

| Cell Type | Common Use Case | Key Considerations |

| Vascular Smooth Muscle Cells (VSMCs) | Studying vasodilation, antihypertensive effects. | Express functional K-ATP channels.[1] |

| Dermal Papilla (DP) Cells | Investigating hair growth mechanisms. | Key target for minoxidil's hair growth effects.[16][17] |

| Keratinocytes (e.g., HaCaT) | Studying epidermal effects, wound healing. | Minoxidil can affect proliferation and differentiation.[3][18] |

| Cardiomyocytes | Investigating cardioprotective effects. | Minoxidil preferentially opens mitochondrial K-ATP channels.[14][15] |

| HEK293 or CHO cells | Recombinant expression systems. | Ideal for studying specific K-ATP channel subunit combinations. |

Protocol: General Cell Culture for Minoxidil Studies

-

Culture Medium: Use the recommended standard medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency to maintain logarithmic growth phase, which is crucial for consistent experimental outcomes.

Preparation of Minoxidil and Minoxidil Sulfate Stock Solutions

Trustworthiness through Proper Preparation: Minoxidil sulfate is highly unstable in aqueous solutions, with a reported half-life of only 6 hours.[6] This instability necessitates fresh preparation for each experiment.

-

Minoxidil (Prodrug):

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 100 mM stock solution. For example, dissolve 20.92 mg of Minoxidil (MW: 209.25 g/mol ) in 1 mL of DMSO.

-

Storage: Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Minoxidil Sulfate (Active Metabolite):

-

Solvent: DMSO.

-

Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 2.89 mg of Minoxidil Sulfate (MW: 289.31 g/mol ) in 1 mL of DMSO.

-

Storage & Handling: Prepare fresh for each experiment. Due to its instability, do not store stock solutions in aqueous buffers.[6] Dilute into culture medium immediately before adding to cells.

-

Working Concentrations: The effective concentration of minoxidil can vary significantly depending on the cell type and the specific endpoint being measured. A typical starting range for in vitro studies is 1 µM to 500 µM.[14][19][20] It is essential to perform a dose-response curve for each new cell line and assay. Studies have shown EC50 values of ~7.3 µM for activating mitochondrial K-ATP channels and ~182.6 µM for sarcolemmal K-ATP channels in ventricular myocytes, highlighting its preferential action on mitochondrial channels.[14][15]

Core Assays for Assessing Minoxidil's Effect

Validating K-ATP Channel Opening

Directly measuring the effect of minoxidil on potassium channel activity is the most rigorous method to confirm its mechanism of action in your cell system.

Method 1: Electrophysiology (Patch-Clamp) The gold standard for studying ion channel function, providing detailed information on channel conductance and kinetics.[13][21]

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Solution (Intracellular): A typical solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and varying concentrations of ATP (e.g., 0.1 to 1 mM) to study ATP sensitivity. Adjust pH to 7.2 with KOH.

-

Bath Solution (Extracellular): A standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Recording: a. Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane. b. Rupture the membrane patch to achieve the whole-cell configuration.[21] c. Hold the cell at a potential of -60 mV and apply voltage steps to elicit currents. d. Obtain a baseline recording. e. Perfuse the cell with the bath solution containing the desired concentration of minoxidil or minoxidil sulfate. f. Record the change in outward current, which indicates K-ATP channel opening.[20] g. To confirm specificity, co-administer a K-ATP channel blocker like Glibenclamide or 5-Hydroxydecanoate (5-HD) to observe the reversal of the effect.[14][15]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Potassium channel conductance as a control mechanism in hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minoxidil sulfate - Wikipedia [en.wikipedia.org]

- 7. Minoxidil sulfate is the active metabolite that stimulates hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minoxidil sulphate: History and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel enzymatic assay predicts minoxidil response in the treatment of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. article.sapub.org [article.sapub.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Pharmacological Overview of N2-Isobutyl-2,3-pyridinediamine

Disclaimer: The following document provides a summary of the currently available information on N2-Isobutyl-2,3-pyridinediamine, primarily derived from patent literature. As of the date of this publication, this compound is not extensively characterized in peer-reviewed scientific journals. Therefore, this guide should be considered a preliminary overview for research and drug development professionals, highlighting potential areas for further investigation rather than a definitive pharmacological profile.

Introduction

This compound is a substituted pyridinediamine compound. While not a household name in pharmacology, its structural analogs have been explored for various therapeutic applications. This document aims to synthesize the existing, albeit limited, information to provide a foundational understanding of its potential pharmacological profile, guiding future research and development efforts. The primary source of information for this compound comes from patent literature, suggesting its novelty and potential proprietary nature.

Chemical Identity and Properties

A clear understanding of the molecule's structure is fundamental to postulating its pharmacological activity.

| Identifier | Value |

| IUPAC Name | N2-isobutylpyridine-2,3-diamine |

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| CAS Number | 125941-65-3 |

Postulated Mechanism of Action: KATP Channel Agonism

Based on patent literature, this compound is described as a potassium channel opener. Specifically, it is suggested to act as an agonist for ATP-sensitive potassium (KATP) channels. This proposed mechanism is foundational to its potential therapeutic effects.

KATP channels are crucial in cellular physiology, linking the metabolic state of a cell to its electrical excitability. In smooth muscle cells, for instance, the opening of KATP channels leads to an efflux of potassium ions (K+). This hyperpolarizes the cell membrane, making it less likely to depolarize. The consequence of this hyperpolarization is the closure of voltage-gated calcium channels (Ca2+), reducing the influx of calcium into the cell. Since intracellular calcium is a key trigger for muscle contraction, a reduction in its concentration leads to smooth muscle relaxation.

Caption: Proposed mechanism of this compound leading to vasodilation.

Potential Therapeutic Applications

Given its proposed mechanism as a KATP channel opener, this compound has been investigated for conditions where vasodilation is a desired therapeutic outcome.

Androgenetic Alopecia (Hair Loss)

The primary application detailed in patent literature is for the treatment of androgenetic alopecia. The underlying hypothesis is that by inducing vasodilation in the scalp's microvasculature, the compound can improve blood flow to hair follicles. This enhanced circulation is thought to increase the delivery of oxygen and nutrients, potentially stimulating hair growth and preventing further hair loss. This mechanism is analogous to that of Minoxidil, a well-known KATP channel opener used for the same indication.

Pharmacokinetics and Metabolism

There is no publicly available, peer-reviewed data on the pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound. For any drug development program, characterizing these parameters would be a critical next step.

Safety and Toxicology

Similarly, the safety and toxicology profile of this compound has not been detailed in the public scientific literature. Early-stage safety assessment would be essential for further development.

Experimental Protocols

For researchers looking to investigate this compound, the following outlines a logical sequence of foundational in-vitro experiments.

Workflow for Preliminary Investigation

Caption: A logical workflow for the initial pharmacological investigation of this compound.

Protocol: Ex-Vivo Aortic Ring Vasodilation Assay

This protocol provides a method to assess the direct vasodilatory effect of this compound on vascular tissue.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-constricted rodent aortic rings.

Materials:

-

Thoracic aorta from a rat or mouse.

-

Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).

-

Phenylephrine (PE) or other suitable vasoconstrictor.

-

This compound stock solution (in a suitable vehicle like DMSO).

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to approved institutional protocols.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

-

Dissect the aorta free of connective tissue and cut it into 2-3 mm rings.

-

-

Mounting:

-

Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the ring to a fixed hook and the other to a force transducer.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5g (for rat aorta), replacing the buffer every 15-20 minutes.

-

Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash out the KCl and allow the tension to return to baseline.

-

-

Pre-constriction:

-

Constrict the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

-

-

Concentration-Response Curve:

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 5-10 minutes).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the initial PE-induced contraction.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of the maximal response).

-

Trustworthiness Note: A vehicle control (e.g., DMSO) should be run in parallel to ensure that the observed relaxation is not an artifact of the solvent. Additionally, the role of the KATP channel can be confirmed by attempting to block the relaxation effect with a KATP channel antagonist, such as Glibenclamide.

Conclusion and Future Directions

This compound is an investigational compound with a plausible mechanism of action as a KATP channel opener. This profile makes it a candidate for conditions benefiting from vasodilation, most notably androgenetic alopecia as suggested by patent literature. However, a significant gap exists in the publicly available scientific data. Future research should focus on robust characterization through standard pharmacological assays, including detailed electrophysiological studies to confirm its effect on KATP channels, comprehensive ADME and toxicology studies, and well-controlled in-vivo efficacy models. Such studies are imperative to validate the initial promise shown in patent disclosures and to establish a complete and reliable pharmacological profile.

References

As the information is primarily from non-peer-reviewed patent literature, the following represents the source of the claims regarding its application.

- Source: Google Patents (EP0439531A1)

An In-Depth Technical Guide to Early-Stage Research on Minoxidil for Hair Regrowth

Introduction: Deconstructing the Enigma of a Pioneering Hair Growth Agonist

Minoxidil, a serendipitously discovered piperidinopyrimidine derivative, remains a cornerstone in the management of androgenetic alopecia. Initially developed as an antihypertensive agent, its hypertrichotic side effects paved the way for its repurposing as a topical hair growth stimulant.[1][2] Despite its widespread clinical use, the precise molecular mechanisms underpinning its therapeutic effect on the hair follicle remain a subject of intensive investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and conceptual frameworks employed in the early-stage, preclinical evaluation of Minoxidil. We will delve into its multifactorial mechanism of action, explore the essential in vitro and in vivo models, and present detailed protocols to facilitate rigorous and reproducible scientific inquiry. Our focus is on the "why" behind the "how"—elucidating the scientific rationale that drives experimental design in this field.

Part 1: The Molecular Tapestry of Minoxidil's Action: A Multi-Pathway Perspective

The efficacy of Minoxidil is not attributed to a single molecular event but rather to a cascade of interconnected signaling pathways that collectively shift the hair follicle from the resting (telogen) to the active growth (anagen) phase and prolong the anagen duration.[2][3] Early-stage research is fundamentally focused on dissecting these pathways to identify novel therapeutic targets and develop more potent second-generation molecules.

The Prodrug Conversion: A Critical First Step

Minoxidil is a prodrug that requires bioactivation to its active form, Minoxidil sulfate.[4] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, located in the outer root sheath of the hair follicle.[4][5] The inter-individual variability in SULT1A1 activity is a key determinant of clinical response to topical Minoxidil.[5][6] This enzymatic step is a crucial consideration in the design and interpretation of in vitro experiments.

Core Mechanistic Pillars of Minoxidil Action

One of the earliest proposed mechanisms for Minoxidil's action is its role as a potassium channel opener.[1][2] Minoxidil sulfate activates ATP-sensitive potassium channels (KATP) in the vascular smooth muscle of dermal arterioles, leading to vasodilation and increased cutaneous blood flow.[1][7] This enhanced microcirculation is thought to improve the delivery of oxygen, blood, and nutrients to the hair follicle, thereby supporting hair growth.[8][9] Research has identified that human hair follicles express two types of KATP channels, and Minoxidil appears to selectively stimulate the SUR2B/Kir6.1 channel subtype found in the dermal papilla.[10][11]

Minoxidil has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in human dermal papilla cells in a dose-dependent manner.[12][13] VEGF is a potent angiogenic factor that plays a critical role in perifollicular vascularization, which is essential for the anagen phase.[12][14] The induction of VEGF by Minoxidil is mediated by the stabilization of hypoxia-inducible factor-1α (HIF-1α) through the inhibition of prolyl hydroxylase.[15]

Prostaglandins (PGs) are lipid compounds with diverse physiological effects, including the regulation of hair growth. Minoxidil has been found to stimulate the activity of prostaglandin endoperoxide synthase-1 (PGHS-1), leading to an increased production of prostaglandin E2 (PGE2).[16][17] PGE2 is known to promote hair growth, while other prostaglandins, such as PGD2, are associated with hair loss.[17][18][19] This suggests that Minoxidil's therapeutic effect may be partially mediated by shifting the local prostaglandin balance towards a pro-growth state.

The Wnt/β-catenin pathway is a critical regulator of hair follicle morphogenesis and cycling.[20][21] Minoxidil has been demonstrated to activate this pathway in dermal papilla cells, leading to the nuclear translocation of β-catenin and the subsequent transcription of downstream target genes that promote the anagen phase.[22][23] This activation is thought to be a key mechanism by which Minoxidil prolongs the anagen phase and delays the transition to the catagen (regression) phase.[22]

Signaling Pathways of Minoxidil Action

Caption: A diagram illustrating the multifaceted signaling pathways of Minoxidil.

Part 2: Preclinical Models for Evaluating Minoxidil's Efficacy

The preclinical assessment of Minoxidil and its analogues relies on a tiered approach, progressing from simplistic in vitro cell cultures to more complex ex vivo organ cultures and finally to in vivo animal models. Each model offers unique advantages and limitations, and a comprehensive understanding of these is critical for robust drug development.

In Vitro Models: Isolating Cellular Responses

In vitro models are indispensable for high-throughput screening and for dissecting the direct effects of compounds on specific cell types within the hair follicle.[24]

The dermal papilla is a cluster of mesenchymal cells at the base of the hair follicle that regulates the hair growth cycle.[25] Primary human follicle dermal papilla cells (HFDPC) are a fundamental tool for studying the effects of Minoxidil on cell proliferation, gene expression, and signaling pathway activation.

Protocol: Isolation and Culture of Human Dermal Papilla Cells

-

Source Material: Obtain human scalp skin from elective surgeries (e.g., facelifts, hair transplants) with informed consent.

-

Follicle Isolation: Under a dissecting microscope, isolate individual anagen hair follicles from the subcutaneous fat using fine forceps and a scalpel.[26]

-

Microdissection: Carefully remove the connective tissue sheath and epithelial components to isolate the dermal papilla.[25]

-

Explant Culture: Place individual dermal papillae into a 35-mm petri dish containing DMEM supplemented with 20% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.[25]

-

Cell Migration and Proliferation: Incubate at 37°C in a 5% CO2 humidified environment. Dermal papilla cells will migrate out from the explant and begin to proliferate.[25]

-

Subculture: Once confluent, cells can be subcultured using standard trypsinization protocols.[27] It is crucial to use cells at a low passage number as they can lose their inductive properties over time.[28]

Recent advancements have led to the development of 3D hair follicle organoids, which more accurately recapitulate the complex epithelial-mesenchymal interactions of the native follicle.[29] These organoids can be generated from co-cultures of dermal papilla cells and keratinocytes and offer a more physiologically relevant in vitro model for drug screening.[30][31]

Ex Vivo Models: The Intact Hair Follicle in Culture

The hair follicle organ culture model, pioneered by Philpott and colleagues, allows for the maintenance of intact, microdissected human hair follicles in a serum-free medium for several days.[32][33] This model is invaluable for studying the effects of compounds on hair shaft elongation, hair cycle transitions, and gene expression within the context of the whole mini-organ.[34][35]

Protocol: Human Hair Follicle Organ Culture

-

Follicle Isolation: Isolate anagen VI hair follicles from human scalp skin as described for dermal papilla cell culture.[26]

-

Culture Medium: Prepare Williams E medium supplemented with 2 mM L-glutamine, 10 ng/mL hydrocortisone, 10 µg/mL insulin, and 1% antibiotic-antimycotic solution.[35]

-

Culture Setup: Place individual hair follicles in separate wells of a 24-well plate containing the culture medium.[26]

-

Incubation: Incubate at 37°C in a 5% CO2 humidified environment.[35]

-

Assessment of Hair Growth: Measure hair shaft elongation daily using a calibrated eyepiece in a dissecting microscope.

-

Analysis: At the end of the culture period, follicles can be processed for histology, immunohistochemistry, or molecular analysis.

In Vivo Models: Simulating Androgenetic Alopecia

While in vitro and ex vivo models are powerful tools, in vivo animal models are essential for evaluating the efficacy and safety of Minoxidil in a whole-organism context.

The C57BL/6 mouse is a commonly used model for studying hair cycle dynamics. Depilation of the dorsal skin synchronizes the hair follicles into the anagen phase, allowing for the assessment of compounds that modulate the hair cycle.[22] Transgenic mouse models that overexpress the androgen receptor in keratinocytes have also been developed to mimic androgen-induced hair loss.[36][37][38]

The stump-tailed macaque (Macaca arctoides) is considered the most relevant animal model for human androgenetic alopecia, as it exhibits a similar pattern of post-adolescent frontal balding.[39][40] However, the use of this model is limited by ethical considerations, cost, and availability.[40]

Experimental Workflow for Preclinical Evaluation of Minoxidil

Caption: A workflow diagram for the preclinical evaluation of Minoxidil.

Part 3: Data Interpretation and Future Directions

The data generated from these preclinical models must be interpreted in a holistic manner, considering the strengths and limitations of each system. For instance, while in vitro studies provide valuable mechanistic insights, they lack the complexity of the in vivo microenvironment. Conversely, in vivo studies can be influenced by systemic factors that are not present in culture.

Quantitative Data Summary

| Model System | Key Parameters Measured | Typical Effect of Minoxidil |

| Dermal Papilla Cell Culture | Cell proliferation, VEGF expression, β-catenin levels | Increased proliferation, dose-dependent increase in VEGF, increased nuclear β-catenin[12][22] |

| Hair Follicle Organ Culture | Hair shaft elongation, anagen duration | Increased elongation rate, prolonged anagen phase[41] |

| C57BL/6 Mouse Model | Anagen induction, hair regrowth score | Shortened telogen, earlier anagen entry, increased hair growth[22][42] |

The future of early-stage Minoxidil research lies in the development of more sophisticated in vitro models, such as "hair-on-a-chip" systems, that can better mimic the dynamic environment of the hair follicle. Furthermore, a deeper understanding of the genetic and epigenetic factors that regulate SULT1A1 expression will be crucial for personalizing Minoxidil therapy and improving clinical outcomes. The continued exploration of the downstream targets of Minoxidil's action will undoubtedly unveil new avenues for the development of the next generation of hair growth therapeutics.[43]

References

- The effect of topical minoxidil treatment on follicular sulfotransferase enzymatic activity. (n.d.). Vertex AI Search.

- Patel, P., & Nessel, T. A. (2023). Minoxidil. In StatPearls.

- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.

- Shorter, K., Farjo, N. P., Picksley, S. M., & Randall, V. A. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. The FASEB Journal, 22(6), 1725–1736.

- Goren, A., Sharma, A., Dhurat, R., Lotti, T., & McCoy, J. (2018). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review.

- Lachgar, S., Charveron, M., Gall, Y., & Bonafe, J. L. (1998). Minoxidil upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells.

- Langan, E. A., Philpott, M. P., & Kloepper, J. E. (2015). Human hair follicle organ culture: theory, application and perspectives.

- Gupta, A. K., & Charrette, A. (2023). Minoxidil: A Comprehensive Review of its Mechanism, Efficacy, Safety in Treating Hair Disorders. Journal of Cutaneous and Aesthetic Surgery, 16(3), 173–179.

- What is the mechanism of action of Minoxidil (minoxidil) for promoting hair growth? (2025, October 6). AIB.

- Effects of oral minoxidil on serum VEGF and hair regrowth in androgenetic alopecia. (n.d.). Vertex AI Search.

- Buhl, A. E. (1991). Potassium channel conductance as a control mechanism in hair follicles.

- Michelet, J. F., Commo, S., Billoni, N., Mahé, Y. F., & Bernard, B. A. (1997). Activation of cytoprotective prostaglandin synthase-1 by minoxidil as a possible explanation for its hair growth-stimulating effect.

- Sundberg, J. P., King, L. E., & Bascom, C. (2001). Animal models for male pattern (androgenetic) alopecia.

- Paus, R. (2006). Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system. Methods in Molecular Medicine, 129, 23–37.

- Shorter, K., Farjo, N. P., Picksley, S. M., & Randall, V. A. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil.

- Philpott, M. P., Sanders, D. A., & Kealey, T. (1996). Human hair growth in vitro: a model for the study of hair follicle biology.

- Sundberg, J. P., King, L. E., & Bascom, C. (2001). Animal models for male pattern (androgenetic) alopecia.

- Lachgar, S., Charveron, M., Gall, Y., & Bonafe, J. L. (1998). Minoxidil upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells. Semantic Scholar.

- In Vitro and Ex Vivo Hair Follicle Models to Explore Therapeutic Options for Hair Regeneration. (n.d.).

- Human Follicle Dermal Papilla Cells (HFDPC) Culture Protocol. (n.d.). Merck Millipore.

- How Minoxidil Stimul

- Sharma, A. N., & Sonthalia, S. (2023). Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review. Skin Appendage Disorders, 9(5), 321–329.

- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.

- Scalp Sulfotransferase Activity and Minoxidil Response. (n.d.). Strut Blog.

- Waskiel-Burnat, A., Rakowska, A., Sikora, M., Ciechanowicz, P., & Olszewska, M. (2022). The Role of Minoxidil in Treatment of Alopecia Areata: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 11(19), 5779.

- Kwack, M. H., Kang, B. M., Kim, M. K., Kim, J. C., & Sung, Y. K. (2011). Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect.

- Hair follicle culture—a historical perspective. (n.d.).

- PrimeSurface® Research: In vitro hair follicle growth model for drug testing. (2025, March 13). S-Bio.

- Crabtree, J. S., Kilbourne, E. J., Peano, B. J., Charest, J. C., You, S., Reiter, T. U., … & Thompson, C. C. (2010). A mouse model of androgenetic alopecia. Endocrinology, 151(5), 2373–2380.

- Topouzi, H., Logan, N., Williams, G., & Higgins, C. A. (2017). Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles.

- In vitro hair follicle model grown in culture. (2022, October 26). Drug Target Review.

- Kim, J., Kim, W., Choi, H., & He, J. (2017). Minoxidil Induction of VEGF Is Mediated by Inhibition of HIF-Prolyl Hydroxylase. International Journal of Molecular Sciences, 18(12), 2709.

- Goren, A., Castano, J. A., McCoy, J., Wambier, C. G., & Vano-Galvan, S. (2020). SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth.

- Crabtree, J. S., Kilbourne, E. J., Peano, B. J., Charest, J. C., You, S., Reiter, T. U., … & Thompson, C. C. (2010). Mouse Model of Androgenetic Alopecia. Endocrinology, 151(5), 2373–2380.

- Park, S. Y., Kim, K. H., Kim, J. H., & Lee, S. E. (2018). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. International Journal of Molecular Sciences, 19(3), 779.

- Wnt/β-Catenin Signaling Pathway Targeting Androgenetic Alopecia: How Far Can We Go Beyond Minoxidil and Finasteride? (n.d.). Tressless.

- In vitro hair follicle growth model for drug testing. (2023).

- Won, C. H., & Yoo, H. G. (2022). The physiological and pharmacological roles of prostaglandins in hair growth.

- Primary Human Follicle Dermal Papilla Cells and Growth Media. (n.d.). Sigma-Aldrich.

- Topouzi, H., Logan, N., Williams, G., & Higgins, C. A. (2017).

- Wang, N., & Zhang, Y. (2025). Wnt/β-Catenin Signaling Pathway Targeting Androgenetic Alopecia: How Far Can We Go Beyond Minoxidil and Finasteride? Journal of Medicinal Chemistry, 68(2), 654–673.

- Hair Follicle Culture. (n.d.).

- Development and Validation of Androgen-induced Hair Loss and Anagen Induction Mouse Models for Pharmacological Evaluation of Anti-Androgenic Agents. (n.d.). Gavin Publishers.

- Langan, E. A., Philpott, M. P., & Kloepper, J. E. (2015). Human hair follicle organ culture: Theory, application and perspectiDes.

- Minoxidil activates β-catenin pathway in human dermal papilla cells: A possible explanation for its anagen prolongation effect. (n.d.).

- Wang, N., & Zhang, Y. (2025). Wnt/β-Catenin Signaling Pathway Targeting Androgenetic Alopecia: How Far Can We Go Beyond Minoxidil and Finasteride? Journal of Medicinal Chemistry, 68(2), 654–673.

- The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis. (2023). Frontiers in Medicine, 10, 1133379.

- Human Hair Dermal Papilla Cells (HHDPC). (n.d.).

- Prostaglandin Discovery May Lead To Hair Loss Treatment For Men And Women. (2012, March 26). Bernstein Medical.

Sources

- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of topical minoxidil treatment on follicular sulfotransferase enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scalp Sulfotransferase Activity and Minoxidil Response - Strut Blog [struthealth.com]

- 7. karger.com [karger.com]

- 8. droracle.ai [droracle.ai]

- 9. mdpi.com [mdpi.com]

- 10. Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Minoxidil upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Minoxidil upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells | Semantic Scholar [semanticscholar.org]

- 14. Effects of oral minoxidil on serum VEGF and hair regrowth in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Activation of cytoprotective prostaglandin synthase-1 by minoxidil as a possible explanation for its hair growth-stimulating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The physiological and pharmacological roles of prostaglandins in hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis [frontiersin.org]

- 19. bernsteinmedical.com [bernsteinmedical.com]

- 20. tressless.com [tressless.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hair follicle culture—a historical perspective | Hair Transplant Forum International [ishrs-htforum.org]

- 27. sciencellonline.com [sciencellonline.com]

- 28. researchgate.net [researchgate.net]

- 29. drugtargetreview.com [drugtargetreview.com]

- 30. s-bio.com [s-bio.com]

- 31. In vitro hair follicle growth model for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Hair Follicle Culture | Springer Nature Experiments [experiments.springernature.com]

- 35. researchgate.net [researchgate.net]

- 36. A mouse model of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. academic.oup.com [academic.oup.com]

- 38. Development and Validation of Androgen-induced Hair Loss and Anagen Induction Mouse Models for Pharmacological Evaluation of Anti-Androgenic Agents [gavinpublishers.com]

- 39. " Animal models for male pattern (androgenetic) alopecia." by J P. Sundberg, L E. King et al. [mouseion.jax.org]

- 40. Animal models for male pattern (androgenetic) alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Human hair growth in vitro: a model for the study of hair follicle biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. academic.oup.com [academic.oup.com]

- 43. DSpace [minerva-access.unimelb.edu.au]

An In-depth Technical Guide to the Synthesis and Characterization of N2-Isobutyl-2,3-pyridinediamine

Introduction: The Significance of N-Alkylated Diaminopyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, N-alkylated diaminopyridines have emerged as a class of compounds with significant pharmacological potential. These molecules are key intermediates in the synthesis of a diverse array of bioactive heterocycles, including imidazo[4,5-b]pyridines, which have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1] The strategic introduction of an alkyl group onto one of the amino functionalities of a diaminopyridine core can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.

This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific N-alkylated diaminopyridine, N2-Isobutyl-2,3-pyridinediamine. We will delve into a robust and regioselective synthetic pathway, offering detailed, step-by-step protocols. Furthermore, a thorough analysis of the essential characterization techniques required to confirm the structure and purity of the target compound will be presented. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a practical and scientifically rigorous understanding of the preparation and analysis of this important class of molecules. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Synthetic Strategy: A Regioselective Approach to N2-Isobutylation

The synthesis of this compound is a multi-step process that begins with the commercially available 2-aminopyridine. The overall synthetic scheme is depicted below, followed by a detailed breakdown of each experimental stage. A key challenge in the synthesis of N-substituted 2,3-diaminopyridines is achieving regioselectivity, as direct alkylation of 2,3-diaminopyridine often leads to a mixture of N2 and N3 substituted products. To overcome this, we employ a strategy involving the protection of the 2-amino group as a formamide, which directs the subsequent alkylation to the desired position.

Sources

An In-depth Technical Guide to the Vasodilatory Effects of Minoxidil

Abstract

Minoxidil, initially developed as a potent antihypertensive agent, exerts its primary therapeutic effect through the direct vasodilation of arteriolar smooth muscle.[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning Minoxidil-induced vasodilation, intended for researchers, scientists, and drug development professionals. We will dissect the core signaling pathways, from its bioactivation to the modulation of ion channel activity and subsequent cellular responses. Furthermore, this document outlines detailed, field-proven experimental protocols for the robust investigation of these effects, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

The Core Mechanism: A Prodrug's Journey to Vasodilation

Minoxidil itself is a prodrug and requires bioactivation to exert its pharmacological effects.[3] The antihypertensive activity is attributed to its sulfated metabolite, Minoxidil sulfate.[1] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is found in various tissues, including the outer root sheath of hair follicles and vascular smooth muscle cells.[3][4] The inter-individual variability in SULT1A1 activity can explain the varied clinical responses to Minoxidil treatment.[4][5]

The primary molecular target of Minoxidil sulfate is the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of vascular smooth muscle cells.[1][2][6]

The Signaling Cascade of Smooth Muscle Relaxation

The vasodilatory effect of Minoxidil is a direct consequence of its action on vascular smooth muscle cells, leading to a decrease in peripheral resistance.[2] The mechanism is independent of the endothelium, although some studies suggest a potential contribution from nitric oxide pathways.[7][8]

K-ATP Channel Activation and Hyperpolarization

Minoxidil sulfate acts as a K-ATP channel opener.[1][6][9] The opening of these channels increases the efflux of potassium (K+) ions from the smooth muscle cell, following its electrochemical gradient.[7] This net outward movement of positive charge leads to hyperpolarization of the cell membrane, making it more negative.[6][9]

Inhibition of Voltage-Gated Calcium Channels

The hyperpolarized state of the cell membrane reduces the probability of opening for voltage-gated L-type calcium channels (VGCCs).[6] This is a critical step, as the influx of extracellular calcium (Ca2+) through these channels is a primary trigger for smooth muscle contraction.[10] By inhibiting VGCCs, Minoxidil sulfate effectively reduces the influx of Ca2+ into the cell.[7]

Smooth Muscle Relaxation and Vasodilation

The reduction in intracellular Ca2+ concentration prevents the binding of calcium to calmodulin, a key step in the activation of myosin light chain kinase (MLCK).[10] With reduced MLCK activity, the phosphorylation of the myosin light chain is decreased, leading to the dephosphorylation of myosin by myosin light chain phosphatase. This results in the detachment of myosin heads from actin filaments, causing smooth muscle relaxation and, consequently, vasodilation.[6] The predominant site of Minoxidil's action is arterial, with minimal effect on venous capacitance, which is why postural hypotension is an uncommon side effect.[1]

Signaling Pathway of Minoxidil-Induced Vasodilation

Caption: The signaling cascade of Minoxidil-induced vasodilation.

Experimental Protocols for Investigating Vasodilatory Effects

A multi-faceted approach employing both in vitro and in vivo models is essential for a comprehensive understanding of Minoxidil's vasodilatory properties.

In Vitro Assessment of Vasodilation

Ex vivo studies on isolated blood vessels provide a controlled environment to directly assess the effects of Minoxidil on vascular tone.

Protocol: Wire Myography for Isolated Artery Rings

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat, mouse) in accordance with institutional guidelines.

-

Carefully dissect a segment of the desired artery (e.g., thoracic aorta, mesenteric artery).[7]

-

Immediately place the artery in cold, oxygenated Krebs-Henseleit buffer.

-

Under a dissecting microscope, meticulously clean the artery of surrounding connective and adipose tissue.

-

Cut the artery into 2-3 mm rings. For studies investigating endothelium-dependent effects, the endothelium can be gently removed by rubbing the luminal surface with a fine wire.[8]

-

-

Mounting and Equilibration:

-

Mount the arterial rings on two stainless steel wires in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one wire to a force transducer to measure isometric tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g (optimized for the specific vessel).

-

-

Experimental Procedure:

-

Induce a stable contraction with a vasoconstrictor agent such as norepinephrine (NE) or phenylephrine (PE).[7]

-

Once a plateau in contraction is reached, cumulatively add increasing concentrations of Minoxidil sulfate to the organ bath.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

To confirm the role of K-ATP channels, pre-incubate the arterial rings with a K-ATP channel blocker like glibenclamide before adding Minoxidil sulfate.[8]

-

Data Presentation: Dose-Response Curve for Minoxidil-Induced Relaxation

| Minoxidil Sulfate (µM) | Relaxation (%) |

| 0.1 | 10 ± 2.5 |

| 1 | 35 ± 4.1 |

| 10 | 75 ± 5.3 |

| 100 | 95 ± 3.8 |

| Note: The data presented are hypothetical and for illustrative purposes only. |

Cellular Electrophysiology: Patch-Clamp Technique

To directly investigate the effects of Minoxidil on K-ATP channel activity, the patch-clamp technique is the gold standard.[11][12]

Protocol: Whole-Cell Patch-Clamp on Isolated Vascular Smooth Muscle Cells (VSMCs)

-

Cell Isolation:

-

Isolate single VSMCs from arterial segments by enzymatic digestion (e.g., using collagenase and elastase).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on an isolated VSMC.[13][14]

-

Use a pipette solution containing a low concentration of ATP to mimic physiological conditions and keep K-ATP channels predominantly closed.

-

Apply a series of voltage steps to record baseline potassium currents.

-

Perfuse the cell with a solution containing Minoxidil sulfate and record the changes in outward potassium currents. A significant increase in outward current at various membrane potentials indicates the opening of K-ATP channels.

-

Intracellular Calcium Imaging

Visualizing changes in intracellular calcium concentration provides direct evidence for the downstream effects of K-ATP channel opening.[15][16]

Protocol: Fluorescent Calcium Imaging in Cultured VSMCs

-

Cell Culture and Dye Loading:

-

Imaging:

-

Mount the coverslip on the stage of a fluorescence microscope equipped with a perfusion system.

-

Establish a baseline fluorescence signal.

-

Stimulate the cells with a vasoconstrictor to induce an increase in intracellular calcium.

-

Perfuse the cells with Minoxidil sulfate and record the change in fluorescence, which corresponds to a decrease in intracellular calcium concentration.

-

Experimental Workflow for Investigating Minoxidil's Vasodilatory Effects

Caption: A logical workflow for the comprehensive investigation of Minoxidil.

In Vivo Assessment of Vasodilation

In vivo studies are crucial to confirm the physiological relevance of in vitro findings and to assess the overall impact of Minoxidil on systemic hemodynamics.

Protocol: Flow-Mediated Dilation (FMD) in a Rodent Model

-

Animal Model:

-

FMD Measurement:

-

Anesthetize the animal and monitor its vital signs.

-

Using a high-resolution ultrasound system, obtain a baseline image and Doppler flow velocity of a conduit artery (e.g., femoral or brachial artery).[22][23][24]

-

Induce temporary ischemia downstream of the measurement site by inflating a cuff for 5 minutes.[22][25]

-

Rapidly deflate the cuff and record the changes in arterial diameter and blood flow (reactive hyperemia).[26]

-

FMD is calculated as the percentage change in peak arterial diameter from the baseline.[24] An enhanced FMD response in the Minoxidil-treated group would indicate improved endothelial-dependent and/or independent vasodilation.

-

Data Presentation: Effect of Minoxidil on Blood Pressure and FMD

| Treatment Group | Systolic Blood Pressure (mmHg) | Flow-Mediated Dilation (%) |

| Vehicle Control | 185 ± 10 | 8 ± 1.5 |

| Minoxidil | 140 ± 8 | 15 ± 2.0 |

| Note: The data presented are hypothetical and for illustrative purposes only. |

Concluding Remarks

The vasodilatory effect of Minoxidil is a well-defined process initiated by its bioactivation to Minoxidil sulfate, which subsequently opens K-ATP channels in vascular smooth muscle cells. This leads to membrane hyperpolarization, inhibition of calcium influx, and ultimately, smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these mechanisms at the tissue, cellular, and whole-organism levels. A thorough understanding of these pathways and the methodologies to study them is paramount for the development of novel and improved vasodilator therapies.

References

-

Sica, D. A. (2004). Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension. The Journal of Clinical Hypertension, 6(5), 283–284. [Link]

-

Patel, P., Nessel, E., & Kumar, V. (2023). Minoxidil. In StatPearls. StatPearls Publishing. [Link]

-

Meisheri, K. D., Cipkus, L. A., & Taylor, C. J. (1988). Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability. The Journal of Pharmacology and Experimental Therapeutics, 245(3), 751–760. [Link]

-

Patsnap. (2024). What is the mechanism of Minoxidil? Patsnap Synapse. [Link]

-

Dhurat, R., Daruwalla, S., Pai, S., Kovacevic, M., McCoy, J., Shapiro, J., Sinclair, R., Vano-Galvan, S., & Goren, A. (2022). SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth. Journal of Cosmetic Dermatology, 21(1), 343–346. [Link]

-

Science AI. (2025). What is the mechanism of action of oral minoxidil (vasodilator) in treating alopecia? Science AI. [Link]

-

Science AI. (2025). What is the mechanism of action of Minoxidil (minoxidil) for promoting hair growth? Science AI. [Link]

-

The Evidence. (2024). SULT1A1: Can This Gene Predict Hair Regrowth From Minoxidil? The Evidence. [Link]

-

Sato, T., O'Rourke, B., & Marbán, E. (2004). Minoxidil opens mitochondrial KATP channels and confers cardioprotection. British Journal of Pharmacology, 141(3), 360–366. [Link]

-

Sato, T., O'Rourke, B., & Marbán, E. (2004). Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection. British Journal of Pharmacology, 141(3), 360–366. [Link]

-

Goren, A., Sharma, A., Dhurat, R., Lotti, T., & McCoy, J. (2022). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. Postepy dermatologii i alergologii, 39(3), 472–478. [Link]

-

Coetzee, W. A. (2013). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Methods in molecular biology (Clifton, N.J.), 1034, 309–336. [Link]

-

ResearchGate. (2025). Minoxidil opens mitochondrial K (ATP) channels and confers cardioprotection. ResearchGate. [Link]

-

Wambier, C. G., Craig, L., Goren, A., & Shapiro, J. (2021). Minoxidil Sulfotransferase Enzyme (SULT1A1) genetic variants predicts response to oral minoxidil treatment for female pattern hair loss. Journal of the European Academy of Dermatology and Venereology, 35(1), e24–e26. [Link]

-

Goren, A., Sharma, A., Dhurat, R., Lotti, T., & McCoy, J. (2022). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. Postepy dermatologii i alergologii, 39(3), 472–478. [Link]

-

ResearchGate. (2025). Nitric oxide-dependent vasodilation induced by minoxidil in isolated rat aorta. ResearchGate. [Link]

-

Glosemeyer, P., & Dobrev, D. (2014). Measurement of Endothelium-Dependent Vasodilation in Mice—Brief Report. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(12), 2562–2565. [Link]

-

ResearchGate. (n.d.). Minoxidil Effects Angiogenesis In-vivo and In-vitro Settings. ResearchGate. [Link]

-

Goyal, S., & Gulati, A. (1992). Evidence for alpha 2-adrenoceptor agonist activity of minoxidil. The Journal of Pharmacology and Experimental Therapeutics, 261(3), 1073–1077. [Link]

-

Inotiv. (n.d.). Hypertension and Vascular Disease Models. Inotiv. [Link]

-

Thijssen, D. H., Black, M. A., Pyke, K. E., Padilla, J., Atkinson, G., Harris, R. A., Parker, B., Widlansky, M. E., Tschakovsky, M. E., & Green, D. J. (2011). Assessment of flow-mediated dilation in humans: a methodological and physiological guideline. American Journal of Physiology-Heart and Circulatory Physiology, 300(1), H2–H12. [Link]

-

ResearchGate. (n.d.). Minoxidil improves vascular compliance, restores cerebral blood flow and alters extracellular matrix gene expression in a model of chronic vascular stiffness. ResearchGate. [Link]

-

Knutsen, R. H., Garbow, J. R., & Kozel, B. A. (2018). Minoxidil improves vascular compliance, restores cerebral blood flow, and alters extracellular matrix gene expression in a model of chronic vascular stiffness. American Journal of Physiology-Heart and Circulatory Physiology, 314(3), H648–H658. [Link]

-

ResearchGate. (2023). (PDF) Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy. ResearchGate. [Link]

-

Hori, Y., & Chikazawa, S. (2011). Use of a flow-mediated vasodilation technique to assess endothelial function in dogs. American Journal of Veterinary Research, 72(1), 128–134. [Link]

-

Lidington, D., & Madge, L. (2009). In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound. American Journal of Physiology-Heart and Circulatory Physiology, 297(3), H1146–H1154. [Link]

-

Alley, H., Owens, C. D., Gasper, W. J., & Grenon, S. M. (2014). Ultrasound Assessment of Endothelial-Dependent Flow-Mediated Vasodilation of the Brachial Artery in Clinical Research. Journal of visualized experiments : JoVE, (92), 52070. [Link]

-

Wikipedia. (n.d.). Patch clamp. Wikipedia. [Link]

-

Quayle, J. M., & Standen, N. B. (1990). The voltage-dependent block of ATP-sensitive potassium channels of frog skeletal muscle by caesium and barium ions. The Journal of Physiology, 430, 479–496. [Link]

-

National Institutes of Health (NIH). (2018). Minoxidil may improve blood vessel structure. National Institutes of Health (NIH). [Link]

-

Quora. (2023). Why do vasodilators like oral/topical minoxidil affect heart rate significantly while other vasodilators such as nitric oxide through consumption of nitrate supplements don't effect heart rate as much? Quora. [Link]

-

Li, Y., et al. (2023). Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy. Bioactive Materials, 32, 190-205. [Link]

-

Chen, Y., et al. (2015). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Bio-medical materials and engineering, 26 Suppl 1, S173–S179. [Link]

-

JoVE. (2022). Endothelial-Dependent Flow-Mediated Vasodilation using U/S Assessment. YouTube. [Link]

-

Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]

-

Cardiomedex. (n.d.). Ex vivo and in vitro exploration of cardiovascular diseases. Cardiomedex. [Link]

-

Quora. (2023). Which induces greater VEGF synthesis, nitric oxide or minoxidil? Quora. [Link]

-

MedicalResearch.com. (2025). Hair Growth/Blood Pressure Drug Minoxidil May Improve Vascular Elasticity. MedicalResearch.com. [Link]

-

Wang, T., et al. (2000). Minoxidil inhibits proliferation and migration of cultured vascular smooth muscle cells and neointimal formation after balloon catheter injury. Journal of cardiovascular pharmacology, 36(5), 656–663. [Link]

-

Hayashi, A., et al. (1993). Minoxidil stimulates elastin expression in aortic smooth muscle cells. The Journal of biological chemistry, 268(32), 24193–24199. [Link]

-

Zhang, Y., et al. (2024). In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin. Molecules (Basel, Switzerland), 29(10), 2315. [Link]

-

Jaggar, J. H. (2007). Calcium Signaling in Smooth Muscle. Comprehensive Physiology. [Link]

-

Jackson, W. F. (2016). Calcium dynamics in vascular smooth muscle. Microcirculation (New York, N.Y. : 1994), 23(4), 269–277. [Link]

-

Cardiomedex. (n.d.). In vivo models. Cardiomedex. [Link]

-

McCarron, J. G., et al. (2006). Seeing is believing! Imaging Ca2+-signalling events in living cells. The Journal of endocrinology, 191(1), 1–19. [Link]

-

Deshpande, D. A., et al. (2016). Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches. American journal of physiology. Lung cellular and molecular physiology, 310(11), L1139–L1149. [Link]

-

Hernandez-Ochoa, E. O., et al. (2020). Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. International journal of molecular sciences, 21(18), 6886. [Link]

Sources

- 1. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DSpace [minerva-access.unimelb.edu.au]

- 4. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 7. Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch clamp - Wikipedia [en.wikipedia.org]

- 13. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scientifica.uk.com [scientifica.uk.com]

- 15. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Seeing is believing! Imaging Ca2+-signalling events in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes [mdpi.com]

- 19. inotiv.com [inotiv.com]

- 20. Minoxidil improves vascular compliance, restores cerebral blood flow, and alters extracellular matrix gene expression in a model of chronic vascular stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Minoxidil may improve blood vessel structure | National Institutes of Health (NIH) [nih.gov]

- 22. ahajournals.org [ahajournals.org]